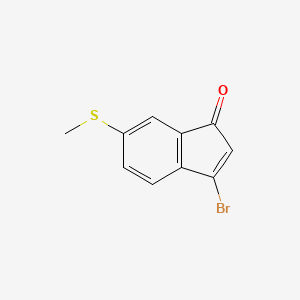diphenyl-lambda~5~-phosphane CAS No. 126652-04-8](/img/structure/B14280871.png)
[1-(3-Methylbutoxy)ethyl](oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to two phenyl rings and an ethyl group substituted with a 3-methylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(3-methylbutoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: This compound can be reduced to form phosphines, which are valuable intermediates in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of flame retardants and plasticizers.
作用機序
The mechanism by which 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological targets such as enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine oxide: Shares structural similarities and is also used in organic synthesis and catalysis.
Phosphine ligands: A broad class of compounds with varying substituents on the phosphorus atom, used in similar applications.
Uniqueness:
- The presence of the 3-methylbutoxy group in 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
This detailed article provides a comprehensive overview of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
126652-04-8 |
|---|---|
分子式 |
C19H25O2P |
分子量 |
316.4 g/mol |
IUPAC名 |
[1-(3-methylbutoxy)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H25O2P/c1-16(2)14-15-21-17(3)22(20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
InChIキー |
XIIJCFZKBYNOME-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
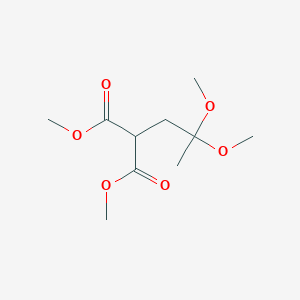
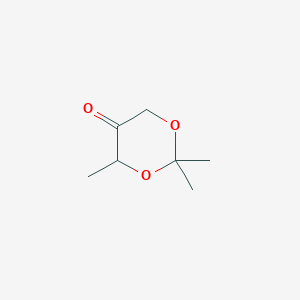
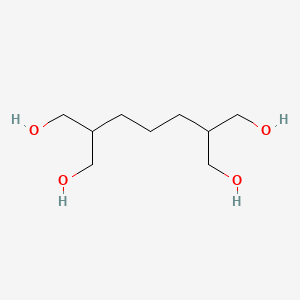



![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
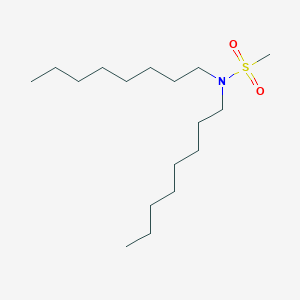
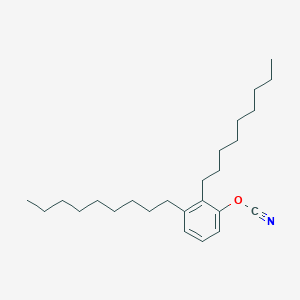
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
